molecular formula C16H16O2 B6308885 1-(1-Naphthyl)cyclopentanecarboxylic Acid CAS No. 59725-64-3

1-(1-Naphthyl)cyclopentanecarboxylic Acid

Cat. No.: B6308885
CAS No.: 59725-64-3
M. Wt: 240.30 g/mol
InChI Key: UPJRSORIQUDMTA-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C16H16O2. This compound consists of a cyclopentane ring attached to a carboxylic acid group and a naphthyl group. It is a useful research chemical and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(1-Naphthyl)cyclopentanecarboxylic Acid can be achieved through several methods:

    Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.

    Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to produce methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid.

Chemical Reactions Analysis

1-(1-Naphthyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to yield corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions where the naphthyl group can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

1-(1-Naphthyl)cyclopentanecarboxylic Acid has diverse applications in various fields:

    Chemistry: It is used as a starting material in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Naphthyl)cyclopentanecarboxylic Acid can be compared with other similar compounds such as:

    Cyclopentanecarboxylic Acid: This compound has a similar cyclopentane ring structure but lacks the naphthyl group, making it less complex and with different chemical properties.

    1-Aminocyclopentanecarboxylic Acid: This compound contains an amino group instead of a naphthyl group, leading to different reactivity and applications.

    Indole Derivatives: These compounds have an indole nucleus instead of a naphthyl group, resulting in different biological activities and applications.

Properties

IUPAC Name

1-naphthalen-1-ylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-15(18)16(10-3-4-11-16)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJRSORIQUDMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250656
Record name 1-(1-Naphthalenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59725-64-3
Record name 1-(1-Naphthalenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59725-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthalenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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